molecular formula C10H14N2O B082467 1-Methyl-5-(1-methylpyrrol-3-yl)pyrrolidin-2-one CAS No. 13950-23-7

1-Methyl-5-(1-methylpyrrol-3-yl)pyrrolidin-2-one

Cat. No.: B082467
CAS No.: 13950-23-7
M. Wt: 178.23 g/mol
InChI Key: IWZLQJSUQDDVMU-UHFFFAOYSA-N
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Description

Terevalefim is a small molecule developed by Angion Biomedica Corporation. It mimics the activity of hepatocyte growth factor, a pleiotropic factor involved in organ regeneration and repair. Terevalefim selectively activates the c-Met receptor, promoting tissue and organ repair and function .

Preparation Methods

The synthesis of terevalefim involves several steps, including the formation of a pyrazole ring and the introduction of a thiophene moiety. The synthetic route typically involves the following steps:

    Formation of the pyrazole ring: This step involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring.

    Introduction of the thiophene moiety: This step involves the reaction of the pyrazole ring with a thiophene derivative under specific conditions to introduce the thiophene moiety.

Industrial production methods for terevalefim involve optimizing these synthetic routes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired product .

Chemical Reactions Analysis

Terevalefim undergoes various chemical reactions, including:

    Oxidation: Terevalefim can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of terevalefim can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Terevalefim can undergo substitution reactions, where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Terevalefim has several scientific research applications, including:

Mechanism of Action

Terevalefim mimics the activity of hepatocyte growth factor by selectively activating the c-Met receptor. This activation triggers a cascade of signaling pathways involved in tissue and organ repair. The c-Met receptor is a tyrosine kinase receptor that, when activated, promotes cell proliferation, survival, and migration. Terevalefim’s ability to activate these pathways makes it a promising therapeutic agent for conditions involving acute organ injury .

Comparison with Similar Compounds

Terevalefim is unique in its selective activation of the c-Met receptor. Similar compounds include:

    Hepatocyte Growth Factor: The natural ligand for the c-Met receptor, involved in organ regeneration and repair.

    Other c-Met Receptor Agonists: Compounds that activate the c-Met receptor, such as certain small molecules and peptides.

Terevalefim stands out due to its synthetic nature and its potential as a first-in-class therapeutic agent for acute organ injury .

Properties

CAS No.

13950-23-7

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1-methyl-5-(1-methylpyrrol-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C10H14N2O/c1-11-6-5-8(7-11)9-3-4-10(13)12(9)2/h5-7,9H,3-4H2,1-2H3

InChI Key

IWZLQJSUQDDVMU-UHFFFAOYSA-N

SMILES

CN1C=CC(=C1)C2CCC(=O)N2C

Canonical SMILES

CN1C=CC(=C1)C2CCC(=O)N2C

Synonyms

1-Methyl-5-(1-methyl-1H-pyrrol-3-yl)pyrrolidin-2-one

Origin of Product

United States

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